![molecular formula C13H19BO4S B1439675 Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 1109284-49-2](/img/structure/B1439675.png)
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Overview
Description
“Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a methyl group and a carboxylate ester group. The compound also contains a boronic ester group, which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the boronic ester group, and the carboxylate ester group. The thiophene ring is aromatic, meaning it has a cyclic cloud of delocalized electrons, which contributes to its stability .
Chemical Reactions Analysis
The boronic ester group in this compound can participate in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The carboxylate ester group could potentially undergo hydrolysis to form a carboxylic acid and an alcohol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the thiophene ring could contribute to its aromaticity and stability. The boronic ester and carboxylate ester groups could influence its reactivity .
Scientific Research Applications
Structural Analysis and Conformational Studies
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is used as a boric acid ester intermediate in structural analyses. Huang et al. (2021) synthesized similar compounds, confirming their structures through FTIR, NMR, and mass spectrometry. The molecular structures were further validated using density functional theory (DFT) and X-ray diffraction, demonstrating consistency between DFT-optimized structures and experimental crystal structures. These analyses also included molecular electrostatic potential and frontier molecular orbitals investigations, offering insights into the compound's physicochemical properties (Huang et al., 2021).
Synthesis and Characterization Techniques
The synthesis and characterization of compounds related to Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involve complex procedures, as described in studies by Wu et al. (2021). These processes typically involve several steps like substitution reactions and are followed by detailed spectroscopic analysis (FT-IR, NMR) and mass spectrometry. Such studies are critical for confirming the chemical structure and understanding the physical properties of these compounds (Wu et al., 2021).
Application in Organic Synthesis and Material Science
Compounds similar to Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate are often used in organic synthesis. For instance, Spencer et al. (2002) describe the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, indicating the potential application of these compounds in organic synthesis and material science. Such compounds can exhibit inhibitory activity against specific enzymes, highlighting their potential for further pharmaceutical or biochemical applications (Spencer et al., 2002).
Utilization in Photovoltaic Devices and Electronic Materials
The thiophene derivatives, closely related to Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, have been explored for their potential in photovoltaic devices. For example, Yang et al. (2000) utilized similar compounds in electrophilic reactions for the preparation of long-chain esters with potential applications in photovoltaics and electronic materials. Such research demonstrates the potential of these compounds in developing new materials for technology applications like LCD screens and solar cells (Yang et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4S/c1-8-9(7-10(19-8)11(15)16-6)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMDSSJQNZPJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673711 | |
Record name | Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
CAS RN |
1109284-49-2 | |
Record name | Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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